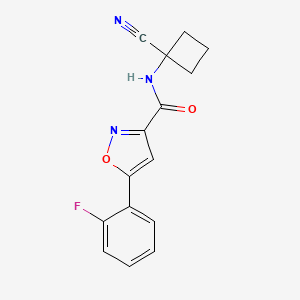
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyanocyclobutyl group, a fluorophenyl group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:
-
Formation of the Cyanocyclobutyl Intermediate: : The initial step often involves the preparation of a cyanocyclobutyl intermediate. This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane, followed by cyanation using reagents like sodium cyanide under appropriate conditions.
-
Synthesis of the Fluorophenyl Oxazole: : The next step involves the synthesis of the 5-(2-fluorophenyl)-1,2-oxazole moiety. This can be accomplished through the cyclization of a 2-fluorobenzoyl chloride with an appropriate nitrile, such as acetonitrile, in the presence of a base like potassium carbonate.
-
Coupling Reaction: : The final step is the coupling of the cyanocyclobutyl intermediate with the fluorophenyl oxazole. This can be achieved using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Amines, thiols
Major Products
Oxidation: Oxidized derivatives of the oxazole ring
Reduction: Amino derivatives of the cyanocyclobutyl group
Substitution: Substituted fluorophenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being investigated.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-cyanocyclobutyl)-5-(2-chlorophenyl)-1,2-oxazole-3-carboxamide
- N-(1-cyanocyclobutyl)-5-(2-bromophenyl)-1,2-oxazole-3-carboxamide
- N-(1-cyanocyclobutyl)-5-(2-methylphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound potentially more effective in its applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c16-11-5-2-1-4-10(11)13-8-12(19-21-13)14(20)18-15(9-17)6-3-7-15/h1-2,4-5,8H,3,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTMVBSVZNKNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
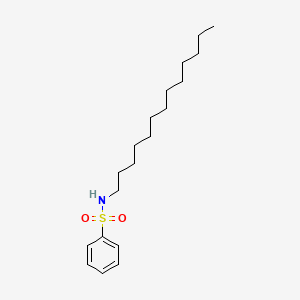
![(E)-3-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2757721.png)
![N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2757725.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2757728.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2757730.png)
![1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol](/img/structure/B2757731.png)
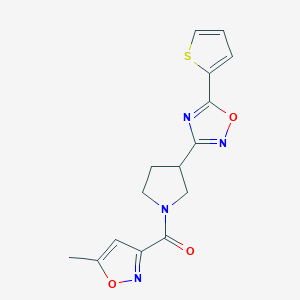
![[(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2757733.png)
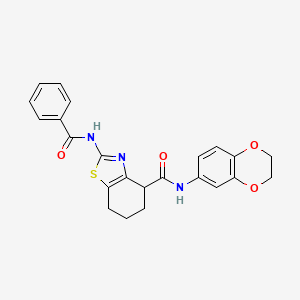

![n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2757736.png)
![5-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide](/img/structure/B2757737.png)
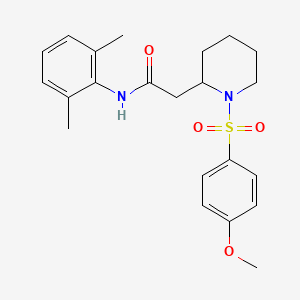
![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2757739.png)
